Acridin-9-amine hydrochloride hydrate

Description

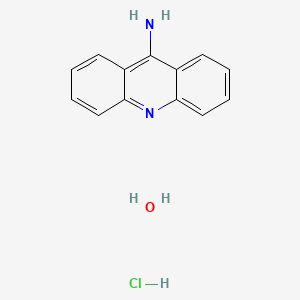

Structure

3D Structure of Parent

Properties

IUPAC Name |

acridin-9-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H2,14,15);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREJEGKBQBIJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2.ClH.H2O, C13H13ClN2O | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024457 | |

| Record name | 9-Aminoacridine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9-aminoacridine hydrochloride monohydrate is a bright yellow to yellow-green powder. (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 63.5 °F (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

52417-22-8 | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Acridinamine, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52417-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminacrine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052417228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminoacridine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminoacridine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINACRINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64F149315C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Acridin-9-amine Hydrochloride Hydrate

Acridin-9-amine, a prominent heterocyclic compound, serves as a foundational structure for a variety of biologically active molecules, including antiseptics and antimalarial agents.[1] Its synthesis is a critical process for researchers in medicinal chemistry and drug development. This guide provides a detailed overview of a common and effective synthetic route, complete with experimental protocols, quantitative data, and process visualizations.

The most frequently cited method for synthesizing Acridin-9-amine involves a three-step process starting from readily available precursors. The general pathway includes an initial Ullmann condensation to form an N-arylanthranilic acid, followed by a cyclization to create the acridine (B1665455) core, and finally, amination to yield the target compound, which is then isolated as its hydrochloride salt.[2][3][4]

Experimental Protocols

The synthesis is typically carried out in three main stages. The following protocols are based on established laboratory procedures.[2][5]

Step 1: Synthesis of N-phenylanthranilic acid via Ullmann Condensation

This initial step involves the copper-catalyzed coupling of o-chlorobenzoic acid and aniline (B41778) to form the diarylamine intermediate.[2][6]

Methodology:

-

Combine 6.3 g (0.04 mol) of o-chlorobenzoic acid with 7.4 ml (0.08 mol) of aniline.

-

Add copper and copper oxide to act as a catalyst and co-catalyst, respectively, along with sodium acetate (B1210297) in DMF as the solvent.[2]

-

Heat the mixture at 160-170 °C for approximately 2 hours.[2]

-

Upon completion, monitor the reaction via Thin Layer Chromatography (TLC).

-

The resulting product, N-phenylanthranilic acid, is isolated and purified. A typical yield for this step is around 74%.[2]

Step 2: Synthesis of 9-Chloroacridine (B74977)

The N-phenylanthranilic acid intermediate is cyclized using a dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃), to form the key intermediate, 9-chloroacridine.[3][5]

Methodology:

-

In a 500-ml round-bottomed flask fitted with a reflux condenser, mix 50 g (0.23 mol) of N-phenylanthranilic acid with 160 ml (1.76 moles) of phosphorus oxychloride.[5]

-

Slowly heat the mixture on a water bath to 85–90°C. A vigorous reaction will occur. Remove the flask from the heat, immersing it in cold water if the reaction becomes too violent.[5]

-

Once the initial reaction subsides, return the flask to the water bath and heat for an additional 2 hours at 95–100°C.[5]

-

Allow the mixture to cool and pour it into a mixture of 1 kg of crushed ice and 100 ml of concentrated hydrochloric acid.[5]

-

Filter the resulting hot solution to remove any carbonaceous matter.

-

Add a solution of 60 g of sodium hydroxide (B78521) in 300 ml of water to the filtrate.

-

Cool the mixture, filter the solid, wash with 300 ml of cold water, and dry at 120°C to yield crude 9-chloroacridine.[5] The expected yield is 85%.[2]

Step 3: Synthesis of Acridin-9-amine Hydrochloride

The final step involves the nucleophilic substitution of the chlorine atom at the 9-position of the acridine ring with an amino group, followed by precipitation as the hydrochloride salt.[5]

Methodology:

-

In a 1-liter beaker, place 50 g (0.23 mol) of the crude 9-chloroacridine and 250 g (2.7 moles) of phenol.[5]

-

Heat the mixture with mechanical stirring to an internal temperature of 70°C in an oil bath.

-

While stirring, add 30 g (0.38 mol) of powdered ammonium (B1175870) carbonate as rapidly as the effervescence allows.[5]

-

Quickly raise the internal temperature to 120°C and maintain it for 45 minutes.[5]

-

Cool the reaction mixture to 30°C and pour it into 600 ml of acetone (B3395972) in a beaker surrounded by ice.

-

Allow precipitation to complete over approximately one hour.

-

Filter the product, Acridin-9-amine hydrochloride, and wash it with 250 ml of acetone to remove residual phenol.[5] The product is obtained as a pale yellow crystalline solid.[7]

Quantitative Data Summary

The following table summarizes the quantitative data for the key compounds involved in the synthesis of Acridin-9-amine hydrochloride.

| Compound Name | Synthetic Step | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| N-phenylanthranilic acid | 1 | 213.24 | 74 | 182-183 | [2] |

| 9-Chloroacridine | 2 | 213.66 | 85 | 117-118 | [2][5] |

| 9-Aminoacridine (B1665356) | 3 (Free Base) | 194.23 | 76-85 | 230 | [5] |

Visualizations: Synthetic Pathways and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the chemical transformations.

Caption: Overall workflow for the synthesis of Acridin-9-amine hydrochloride hydrate.

An alternative method for creating the acridine core is the Bernthsen acridine synthesis.[3][8][9] This reaction condenses a diarylamine with a carboxylic acid using a Lewis acid catalyst at high temperatures.[10][11]

Caption: Logical workflow of the Bernthsen acridine synthesis mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 4. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. China Acridin-9-amine Hydrochloride CAS NO: 134-50-9 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]

- 8. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

Physicochemical Properties of 9-Aminoacridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminoacridine (B1665356) is a highly fluorescent, heterocyclic compound that has been utilized for decades as a topical antiseptic, a mutagen in experimental biology, and a vital molecular scaffold in the development of therapeutic agents.[1][2][3][4] Its hydrochloride salt is the common form used in many applications due to its increased solubility in aqueous media. The biological activity of 9-aminoacridine is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its molecular-level interactions. This guide provides an in-depth overview of the core physicochemical properties of 9-Aminoacridine hydrochloride, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

Core Physicochemical Properties

The fundamental properties of 9-Aminoacridine hydrochloride are summarized below. These parameters are critical for understanding the compound's behavior in both in vitro and in vivo systems.

General and Physical Properties

9-Aminoacridine hydrochloride typically appears as pale yellow, odorless, crystalline powder with a bitter taste.[5][6][7] It is known to be one of the most highly fluorescent substances.[5][7]

| Property | Value | Source(s) |

| IUPAC Name | acridin-9-amine;hydrochloride | PubChem |

| Synonyms | Aminacrine Hydrochloride, Monacrin | [1] |

| CAS Number | 52417-22-8 (monohydrate); 134-50-9 (anhydrous) | [6][8] |

| Molecular Formula | C₁₃H₁₁ClN₂ (hydrochloride) or C₁₃H₁₃ClN₂O (monohydrate) | [5][8] |

| Molecular Weight | 230.69 g/mol (hydrochloride) or 248.71 g/mol (monohydrate) | [1][5] |

| Melting Point | 240 - 244 °C[6][9] | [6][9] |

| Appearance | Pale yellow crystalline solid | [5][7] |

Solubility Profile

Solubility is a critical factor for drug formulation and bioavailability. 9-Aminoacridine hydrochloride exhibits limited aqueous solubility.

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | ~3.3 g/L (or 1 g in 300 mL) | 20 | [5][7][8] |

| Ethanol | ~6.7 g/L (or 1 g in 150 mL) | Ambient | [5][7] |

| DMSO | 38 mg/mL | Ambient | [10] |

| Glycerin | Soluble | Ambient | [5][7] |

Ionization and Spectral Characteristics

The ionization state (pKa) and spectral properties are fundamental to the compound's mechanism of action and its use as a fluorescent probe. A 0.2% aqueous solution has a pH between 5.0 and 6.5.[5][7] While a specific experimental pKa value for the hydrochloride salt was not definitively found in the literature reviewed, its basic nature is well-established, with the pKa of the free base being approximately 9.99.[11] The compound is highly fluorescent, emitting a bluish-violet fluorescence in aqueous solution.[5]

| Parameter | Value/Range | Comments | Source(s) |

| pKa (free base) | 9.99 (at 20°C) | The amino group is basic. | [11] |

| UV-Vis λmax | ~406 nm (in DMF) | Absorption maximum. | [11] |

| Fluorescence | Bluish-violet emission in water | Highly fluorescent compound. | [5] |

| Fluorescence Lifetime (τ) | ~17.0 ns (for a derivative in PBS) | Data for a closely related derivative. | [12] |

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections detail standard methodologies for key parameters.

Workflow for Physicochemical Characterization

A logical workflow ensures that all critical parameters of a compound like 9-Aminoacridine hydrochloride are systematically evaluated.

Caption: A generalized workflow for determining the physicochemical profile.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the true thermodynamic solubility of a compound in a given solvent.[13]

Objective: To determine the solubility of 9-Aminoacridine hydrochloride in a specified buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

9-Aminoacridine hydrochloride

-

Solvent (e.g., PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of 9-Aminoacridine hydrochloride to a glass vial. The excess solid should be clearly visible.[13][14]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of PBS) to the vial.[15]

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[14][16]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[17]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot using a chemically inert syringe filter.[17]

-

Quantification: Prepare a series of dilutions of the filtrate. Determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.[17]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the specified solvent at that temperature. The results are typically reported in mg/mL or mM.

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.[18][19][20] It is suitable for compounds like 9-aminoacridine which possess a chromophore near the ionizable center.[18]

Objective: To determine the acid dissociation constant (pKa) of 9-Aminoacridine.

Materials:

-

9-Aminoacridine hydrochloride

-

A series of buffer solutions with known pH values (e.g., ranging from pH 3 to 12).[18]

-

UV-Vis spectrophotometer (a plate-reader format is ideal for higher throughput).[18][21]

-

pH meter

-

DMSO (for stock solution)

-

96-well UV-transparent microplates (optional)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 9-Aminoacridine hydrochloride in DMSO (e.g., 10 mM).[18]

-

Buffer Series Preparation: Prepare a range of buffers covering the expected pKa. For 9-aminoacridine, a range from pH 7 to pH 12 would be appropriate. Ensure constant ionic strength across all buffers.[18]

-

Sample Preparation: In separate vials or wells of a microplate, add the buffer solutions. Then, add a small, fixed amount of the compound's stock solution to each buffer, ensuring the final DMSO concentration is low (e.g., ≤2% v/v).[18] Prepare blank wells containing only the buffers for background correction.

-

Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for the compound in each buffer solution.[18]

-

Data Analysis:

-

Select one or more wavelengths where the absorbance changes significantly as a function of pH.[22]

-

Plot the measured absorbance at the selected wavelength(s) against the pH of the buffer solutions.[20]

-

The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model to precisely calculate the pKa.[22]

-

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The primary mechanism behind the biological and cytotoxic effects of 9-aminoacridine and its derivatives is its function as a DNA intercalating agent.[3][23] This interaction subsequently leads to the inhibition of critical enzymes involved in DNA replication and transcription, such as topoisomerase II.[3][24]

Caption: Mechanism of action for 9-Aminoacridine as a DNA intercalator.

As depicted, the planar structure of 9-aminoacridine allows it to slip between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, which can interfere with DNA replication and transcription processes.[23][25] Furthermore, this distorted DNA becomes a poor substrate for enzymes like Topoisomerase II, or it can trap the enzyme-DNA covalent complex, preventing the re-ligation of DNA strands.[3][24] The resulting accumulation of double-strand breaks triggers cellular damage responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[3][24][26]

Conclusion

The physicochemical properties of 9-Aminoacridine hydrochloride are paramount to its function as both a research tool and a scaffold for drug design. Its limited solubility, basicity, and profound fluorescence are defining features that researchers must consider. By employing standardized protocols for characterization and understanding its molecular mechanism of action, scientists can better harness the potential of this versatile compound in drug development and biomedical research.

References

- 1. 9-AMINOACRIDINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 9-Aminoacridine - Wikipedia [en.wikipedia.org]

- 5. 9-Aminoacridine hydrochloride | C13H11ClN2 | CID 8643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 9-Aminoacridine Hydrochloride Hydrate [chembk.com]

- 9. 9-Aminoacridine hydrochloride monohydrate for synthesis | 52417-22-8 [sigmaaldrich.com]

- 10. selleckchem.com [selleckchem.com]

- 11. 9-AMINOACRIDINE | 90-45-9 [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. benchchem.com [benchchem.com]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 20. pharmaguru.co [pharmaguru.co]

- 21. pubs.acs.org [pubs.acs.org]

- 22. egyankosh.ac.in [egyankosh.ac.in]

- 23. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 24. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular mechanisms of chemical mutagenesis: 9-aminoacridine inhibits DNA replication in vitro by destabilizing the DNA growing point and interacting with the DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

Acridin-9-amine Hydrochloride Hydrate: An In-Depth Technical Guide to Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of Acridin-9-amine hydrochloride hydrate (B1144303), a fluorescent dye and mutagen with applications in biomedical research. Understanding the solubility of this compound is critical for its effective use in experimental settings, from cell culture to analytical assays. This document compiles available quantitative data, outlines a standard experimental protocol for solubility determination, and discusses key factors influencing its behavior in aqueous solutions.

Core Concepts in Solubility

Acridin-9-amine hydrochloride hydrate's solubility in water is a crucial physicochemical parameter. The presence of the hydrochloride salt significantly enhances its aqueous solubility compared to its free base, 9-aminoacridine (B1665356).[1] Furthermore, as a hydrate, the compound incorporates water molecules into its crystal structure, which can also influence its stability and dissolution characteristics.[1]

Quantitative Solubility Data

The aqueous solubility of this compound has been reported in various sources. The data, while generally consistent, shows some variation, which may be attributable to differences in experimental conditions such as temperature and pH. A summary of the available quantitative data is presented below for easy comparison.

| Solubility Value | Temperature | Source | Notes |

| 3.3 g/L | 20 °C | ChemBK[2] | Equivalent to 3.3 mg/mL. |

| ~3.33 g/L | Not Specified | PubChem[3] | Calculated from "1 g dissolved in 300 ml water".[3] |

| 1 to 5 mg/mL | 63.5 °F (17.5 °C) | CAMEO Chemicals (NOAA) | This range suggests slight solubility. |

| < 1 mg/mL | 72 °F (22.2 °C) | PubChem[3] | Indicates lower solubility under these conditions. |

It is important to note that a 0.2% solution of 9-aminoacridine hydrochloride has a pH between 5 and 6.5.[3] The pH of the aqueous medium can significantly impact the solubility of weakly basic compounds like aminoacridines.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for this compound was not found in the reviewed literature, a standardized and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This method is considered the gold standard for its accuracy and reliability.

Principle

The shake-flask method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined, typically by a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound powder

-

High-purity water (e.g., Milli-Q or equivalent)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rocker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

UV-Vis spectrophotometer or HPLC system

Procedure

-

Preparation of the Test System: Add an excess amount of this compound to a scintillation vial containing a known volume of high-purity water. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or rocker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

UV-Vis Spectrophotometry: Prepare a series of standard solutions of known concentrations of this compound in water. Measure the absorbance of the standards and the filtered sample at the wavelength of maximum absorbance (λmax). Construct a calibration curve and determine the concentration of the sample.

-

HPLC: Develop a suitable HPLC method with a C18 column and a mobile phase appropriate for the compound. Inject a known volume of the filtered sample and quantify the concentration by comparing the peak area to a standard curve.

-

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in water at the specified temperature.

Factors Influencing Aqueous Solubility

Several factors can influence the dissolution and solubility of this compound in aqueous media. Understanding these factors is essential for researchers to control and optimize experimental conditions.

-

Hydrochloride Salt Form: The presence of the hydrochloride salt is a primary determinant of the compound's water solubility. The ionized form of the molecule interacts more favorably with polar water molecules compared to the neutral free base.[1]

-

pH of the Solution: As a weak base, the ionization state of the acridine (B1665455) ring is pH-dependent. At lower pH values (more acidic), the molecule is more likely to be protonated, which generally leads to higher aqueous solubility. Conversely, at higher pH values (more basic), the equilibrium shifts towards the less soluble free base form.

-

Temperature: The effect of temperature on solubility can be complex. For many solids, solubility increases with temperature. However, the magnitude of this effect should be determined empirically for this compound.

-

Hydrate Form: The presence of water molecules within the crystal lattice can affect the energy required for dissolution. The dissolution process involves the breakdown of the crystal lattice and the solvation of the ions by water molecules.

Conclusion

This technical guide provides a consolidated resource for researchers working with this compound. The provided data and experimental framework will aid in the preparation of aqueous solutions with known concentrations, ensuring the accuracy and reproducibility of experimental results. A thorough understanding of the factors influencing solubility is paramount for the successful application of this compound in diverse research settings.

References

An In-depth Technical Guide to the Mechanism of Action of Acridin-9-amine Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridin-9-amine hydrochloride hydrate (B1144303), a heterocyclic aromatic compound, has a multifaceted mechanism of action, making it a subject of significant interest in various biomedical research fields. Primarily known as a DNA intercalator, its biological effects extend to the modulation of critical cellular signaling pathways, inhibition of essential enzymes, and disruption of fundamental processes such as ribosome biogenesis. This technical guide provides a comprehensive overview of the core mechanisms of action of acridin-9-amine hydrochloride hydrate, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: DNA Intercalation and Modification

The foundational mechanism of action of acridin-9-amine is its ability to intercalate into DNA.[1][2] The planar acridine (B1665455) ring structure inserts itself between the base pairs of the DNA double helix. This physical interaction leads to several downstream consequences:

-

DNA Structure Distortion: Intercalation unwinds and lengthens the DNA helix, distorting its structure. This can interfere with the binding of DNA-processing proteins.

-

Inhibition of DNA and RNA Synthesis: The distorted DNA template hinders the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.[2][3][4][5]

-

Mutagenesis: Acridin-9-amine is a known mutagen, capable of causing frameshift mutations by inducing the insertion or deletion of base pairs during DNA replication.[1][6][7][8]

Quantitative Data: DNA Binding and Cytotoxicity

The following table summarizes key quantitative data related to the bioactivity of acridin-9-amine and its derivatives.

| Parameter | Value | Cell Line/System | Reference |

| Molar Absorptivity | 9656 M⁻¹ cm⁻¹ at 400 nm | In solution | [9] |

| IC50 (Derivative) | 2.3 - 3.0 µM | MCF-7, HCT-116 | [7] |

| EC50 (Derivative) | 8.15 - 42.09 µM | NSCLC cell lines | [5] |

| IC50 (ACMA) | 5.1 mM (24h), 26.9 mM (3h) | Not specified | [10] |

| IC50 (Cell Viability) | ~3 µM (72h) | NIH 3T3 cells | [8] |

Modulation of Cellular Signaling Pathways

Acridin-9-amine has been demonstrated to significantly impact key signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR, NF-κB, and p53 Pathways

Research has shown that 9-aminoacridine (B1665356) (9AA) can selectively downregulate the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K).[2] This initiates a cascade of effects:

-

Inhibition of PI3K/AKT/mTOR: Downregulation of p110γ leads to the inhibition of the pro-survival AKT/mammalian target of rapamycin (B549165) (mTOR) pathway.[2]

-

Suppression of NF-κB: The inhibition of the PI3K/AKT/mTOR pathway contributes to the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway.[2]

-

Activation of p53: Concurrently, 9AA treatment can lead to the activation of the p53 tumor suppressor pathway.[2]

This multi-pronged attack on critical cancer-related pathways highlights the potential of acridin-9-amine derivatives as anti-cancer agents.[2][11]

Inhibition of Ribosome Biogenesis

A significant mechanism of action for acridin-9-amine is the inhibition of ribosome biogenesis, a fundamental process for cell growth and proliferation.[3][4][5] This inhibition occurs at two key stages:

-

Transcription of rRNA: Acridin-9-amine inhibits the transcription of the 47S precursor ribosomal RNA (pre-rRNA) by RNA Polymerase I in the nucleolus.[8]

-

Processing of pre-rRNA: It also disrupts the subsequent processing and maturation of the synthesized pre-rRNA into mature 18S, 5.8S, and 28S rRNAs.[8][12][[“]]

This dual inhibition leads to a rapid shutdown of ribosome production, which is particularly detrimental to rapidly dividing cells like cancer cells.

Enzyme Inhibition: Topoisomerase II

Acridine derivatives have been identified as catalytic inhibitors of topoisomerase II.[5][14][15] Unlike topoisomerase poisons that trap the enzyme-DNA cleavage complex, which can lead to secondary malignancies, these catalytic inhibitors prevent the enzyme from functioning without generating DNA strand breaks.[5] This makes them an attractive alternative in the development of safer anti-cancer therapies.

Experimental Protocols

DNA Unwinding Assay

This assay determines if a compound intercalates into DNA by measuring the unwinding of supercoiled plasmid DNA.[1][16]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Vaccinia Topoisomerase I

-

10x Topoisomerase I assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol, 0.5 mg/ml BSA)

-

This compound solution

-

Stop solution (e.g., SDS, Proteinase K)

-

Loading dye

-

Agarose (B213101) gel (1%) with and without chloroquine

-

Electrophoresis buffer (e.g., TBE)

Procedure:

-

Set up reactions containing supercoiled plasmid DNA and varying concentrations of acridin-9-amine in 1x Topoisomerase I assay buffer.

-

Incubate at 37°C for 10 minutes.

-

Add Vaccinia Topoisomerase I to each reaction and incubate for another 30 minutes at 37°C.

-

Stop the reaction by adding the stop solution and incubating for a further 30 minutes.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Run the gel electrophoresis until the dye front has migrated an appropriate distance.

-

Stain the gel with ethidium (B1194527) bromide and visualize under UV light.

-

Interpretation: Intercalating agents will cause the relaxed DNA to become positively supercoiled upon removal of the drug, which can be visualized as a change in migration on the agarose gel.

Analysis of PI3K/AKT/mTOR Pathway Activation by Western Blotting

This protocol outlines the investigation of the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[17]

Materials:

-

Cell line of interest

-

This compound solution

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with a dose-response range of acridin-9-amine for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the resulting bands.

-

Interpretation: A decrease in the ratio of phosphorylated protein to total protein with increasing drug concentration indicates inhibition of the pathway.

Summary of Core Mechanisms

The biological activity of this compound is a result of its ability to interact with multiple cellular targets and pathways.

Conclusion

This compound exerts its biological effects through a complex and interconnected set of mechanisms. Its primary role as a DNA intercalating agent triggers a cascade of events, including the inhibition of DNA and RNA synthesis and the induction of mutations. Furthermore, its ability to modulate critical signaling pathways such as the PI3K/AKT/mTOR, NF-κB, and p53 pathways, coupled with its inhibitory effects on topoisomerase II and ribosome biogenesis, underscores its potential as a multi-targeted therapeutic agent. A thorough understanding of these mechanisms is crucial for the rational design and development of novel acridine-based drugs for various diseases, particularly cancer. This guide provides a foundational resource for researchers and drug development professionals working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

- 10. researchgate.net [researchgate.net]

- 11. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchwithrowan.com [researchwithrowan.com]

- 13. consensus.app [consensus.app]

- 14. mdpi.com [mdpi.com]

- 15. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. inspiralis.com [inspiralis.com]

- 17. researchgate.net [researchgate.net]

Fluorescence Properties of Acridin-9-amine Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acridin-9-amine, also known as 9-aminoacridine (B1665356), is a highly fluorescent compound that serves as a fundamental structure for a variety of biologically active molecules.[1][2] Its hydrochloride hydrate (B1144303) form is frequently utilized in research and clinical applications due to its solubility and stability. This technical guide provides an in-depth overview of the core fluorescence properties of Acridin-9-amine hydrochloride hydrate, detailed experimental protocols for its characterization, and insights into its mechanisms of action relevant to drug development.

Core Fluorescence Properties

Acridin-9-amine is renowned for its strong fluorescence, making it a valuable tool as a fluorescent probe, an intracellular pH indicator, and a matrix for mass spectrometry.[3][4][5] The fluorescence characteristics are sensitive to the molecular environment, including solvent polarity, pH, and binding to macromolecules such as DNA.[6][7][8]

Data Presentation: Summary of Quantitative Fluorescence Data

The following table summarizes the key quantitative fluorescence properties of 9-aminoacridine and its derivatives, gathered from various studies.

| Property | Value | Conditions | Reference |

| Excitation Wavelength (λex) | 405 nm, 425 nm | Not specified | [9] |

| 405 nm | PBS (pH 7.4) | [10] | |

| Emission Wavelength (λem) | 425 nm, 460 nm | Not specified | [9] |

| ~460 nm | Monomer emission | [6] | |

| 560 nm | Excimer emission band | [6] | |

| Quantum Yield (Φ) | 0.99 | Ethanol | [11] |

| 0.95 ± 0.02 | Water | [10] | |

| Fluorescence Lifetime (τ) | 17.0 ns | PBS (pH 7.4) | [10] |

| 16 ns | Monomer lifetime | [6] | |

| up to 24 ns | Dimer-excimer complex | [6] | |

| 1.6–2.4 ns, 11–13 ns, 27–29 ns | Bound to DNA (three-exponential decay) | [12] | |

| Molar Absorption Coefficient (ε) | 9656 M⁻¹cm⁻¹ | at 400 nm | [8] |

| 8430 M⁻¹cm⁻¹ | in PBS (at 405 nm) | [10] | |

| pKa | ~10.0 | Aqueous solution | [7] |

Factors Influencing Fluorescence:

-

pH: 9-Aminoacridine's fluorescence is highly dependent on pH, which allows it to be used as a pH indicator.[3][7][13][14] Its fluorescence is quenched in acidic environments, a phenomenon utilized to measure transmembrane pH gradients in biological systems like liposomes and mitochondria.[6][7][15][16] The amine group's protonation state, with a pKa around 10, is critical to its fluorescent behavior.[7]

-

Solvent Polarity (Solvatochromism): Like many fluorescent dyes, 9-aminoacridine exhibits solvatochromism, where the position of its emission spectrum shifts with the polarity of the solvent.[17][18] This property provides insights into the local environment of the molecule.

-

Concentration and Aggregation: At higher concentrations or when localized within membranes, 9-aminoacridine can form dimers and excimers (excited-state dimers).[6][15] This leads to a red-shift in the emission spectrum, with a characteristic broad excimer emission band appearing around 560 nm and an increased fluorescence lifetime.[6]

-

Binding to DNA: 9-Aminoacridine is a well-known DNA intercalator.[1][8] This interaction significantly alters its fluorescence properties, often resulting in complex fluorescence decay kinetics with multiple lifetime components, reflecting different binding environments within the DNA structure.[12]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible fluorescence data. Below are protocols for key experiments.

1. Measurement of Fluorescence Spectra (Excitation and Emission)

-

Objective: To determine the optimal excitation and emission wavelengths.

-

Instrumentation: A spectrofluorometer (e.g., Edinburgh Instruments FLS920 or PerkinElmer LS 55).[8][10]

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in the desired solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 460 nm). Scan a range of excitation wavelengths (e.g., 350-450 nm). The peak of this spectrum is the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength determined in the previous step (e.g., 405 nm). Scan a range of emission wavelengths (e.g., 420-600 nm). The peak of this spectrum is the emission maximum.

-

Instrument Settings: Use appropriate slit widths (e.g., 1 nm for both excitation and emission) to balance signal intensity and spectral resolution.[10] All measurements should be corrected for solvent background fluorescence.

-

2. Determination of Fluorescence Quantum Yield (Φ)

-

Objective: To quantify the efficiency of the fluorescence process.

-

Methodology: Comparative method using a standard with a known quantum yield.

-

Standard: Dimethyl POPOP (Φ = 0.95 in cyclohexane) or other well-characterized standards.[10]

-

Procedure:

-

Prepare a series of solutions of both the sample (Acridin-9-amine) and the reference standard with low absorbance (< 0.1) at the excitation wavelength.

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3. Measurement of Fluorescence Lifetime (τ)

-

Objective: To measure the average time the molecule spends in the excited state.

-

Instrumentation: Time-Correlated Single-Photon Counting (TCSPC) system (e.g., Edinburgh Instruments NanoTaurus).[10]

-

Procedure:

-

Sample Preparation: Prepare a deoxygenated solution of the sample in the desired solvent.

-

Excitation: Excite the sample using a pulsed light source with a high repetition rate (e.g., a 405 nm laser at 5 MHz).[10]

-

Detection: Measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

Data Analysis: Accumulate a histogram of these time delays over many cycles. The resulting fluorescence decay curve is then fitted to an exponential function (or multiple exponentials for complex systems) to determine the lifetime(s). For a single exponential decay, the intensity I(t) follows: I(t) = I₀ * exp(-t/τ)

-

Mechanisms of Action & Signaling Pathways

The fluorescence properties of 9-aminoacridine are intrinsically linked to its biological activities, particularly its use as an anticancer agent.[19][20] Its primary mechanism involves targeting fundamental cellular processes.

1. DNA Intercalation and Inhibition of Ribosome Biogenesis

9-Aminoacridine's planar structure allows it to intercalate between the base pairs of DNA.[1] This physical obstruction interferes with DNA replication and transcription. Recent studies have shown that 9-aminoacridine is a potent inhibitor of ribosome biogenesis, a critical pathway for cell growth and proliferation that is often upregulated in cancer cells.[21] It achieves this by inhibiting both the transcription of ribosomal RNA (rRNA) precursors by RNA Polymerase I and the subsequent processing of these precursors.[21]

2. Impact on Cellular Signaling

Derivatives of 9-aminoacridine have been shown to modulate key signaling pathways that are frequently deregulated in cancer, such as the PI3K/AKT/mTOR and NF-κB pathways.[1][19] By inhibiting these pro-survival pathways, these compounds can induce cell cycle arrest and apoptosis (programmed cell death).[19]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for characterizing the fluorescence properties of Acridin-9-amine.

Mechanism of Action Diagram

Caption: Mechanism of action for 9-Aminoacridine as an anti-tumor agent.

References

- 1. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 2. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. syronoptics.com [syronoptics.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The 'delta pH'-probe 9-aminoacridine: response time, binding behaviour and dimerization at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 9-Aminoacridine as a fluorescent probe of the electrical diffuse layer associated with the membranes of plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

9-Aminoacridine: A Technical Guide for Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminoacridine (B1665356) (9-AA) is a versatile heterocyclic compound recognized for its potent fluorescent properties.[1][2] While historically used as a topical antiseptic and known for its mutagenic capabilities through DNA intercalation, its primary application in modern cell biology research is as a sensitive indicator for measuring transmembrane pH gradients, particularly in acidic intracellular compartments.[3][4][5][6][7] This guide provides an in-depth technical overview of the principles, quantitative data, and experimental protocols for utilizing 9-aminoacridine as a reliable intracellular pH indicator.

Core Principle: Mechanism of Action

The functionality of 9-aminoacridine as a pH indicator is based on the principle of fluorescence quenching driven by its accumulation in acidic environments. As a weak base with a pKa of approximately 9.99, 9-AA exists in both a neutral, lipid-permeable form and a protonated, charged, and membrane-impermeable form.[7][8]

The neutral form of 9-AA freely diffuses across cellular membranes. Upon entering an acidic compartment (e.g., a lysosome, vacuole, or the interior of certain vesicles), the higher concentration of protons drives the equilibrium towards the protonated form. This charged cation is trapped and accumulates within the acidic space. The high localized concentration of 9-AA at the membrane interface leads to the formation of "dimer-excimer" complexes, which are non-fluorescent or weakly fluorescent compared to the monomeric form.[9][10] This process results in a measurable decrease, or "quenching," of the overall fluorescence signal. The magnitude of this fluorescence quenching is directly proportional to the magnitude of the pH gradient across the membrane.[10] For this quenching to occur, the presence of negatively charged lipid headgroups, such as phosphatidylserine, in the membrane is necessary.[10]

Quantitative and Spectral Properties

The effective use of 9-aminoacridine requires a clear understanding of its chemical and spectral characteristics. The key quantitative parameters are summarized below.

| Parameter | Value | Reference / Note |

| pKa | 9.99 (at 20°C) | [8] The dye is responsive to pH changes below this value.[11] |

| Monomer Excitation (λex) | ~390 - 406 nm | [8][12] Optimal wavelength can vary with solvent and environment. |

| Monomer Emission (λem) | ~460 nm | [12] Characteristic emission for the monomeric, unquenched form. |

| Excimer Emission (λem) | ~560 nm | [9] Broad emission band characteristic of the quenched state. |

| Monomer Fluorescence Lifetime | ~16 ns | [9] |

| Excimer Fluorescence Lifetime | Up to 24 ns | [9] |

| Antimicrobial MIC | 8 - 16 µg/mL | Against K. pneumoniae.[3] Important for studies in bacterial systems. |

| Cytotoxicity | Moderate | Observed in human cell lines at concentrations of 0-64 µg/mL.[3] |

Detailed Experimental Protocols

Accurate measurement of intracellular pH using 9-aminoacridine relies on careful execution of loading, measurement, and calibration steps.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a 1-10 mM stock solution of 9-aminoacridine hydrochloride in dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.

-

Working Solution: On the day of the experiment, dilute the stock solution in an appropriate physiological buffer (e.g., HEPES-buffered saline, PBS) to a final working concentration. The typical working concentration ranges from 1 to 10 µM. The optimal concentration should be determined empirically to achieve a stable fluorescence signal without causing significant cytotoxicity.

Cell Loading Procedure

-

Culture cells to the desired confluency on a suitable platform for fluorescence measurement (e.g., 96-well black-walled plates, glass-bottom dishes).

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the 9-aminoacridine working solution to the cells and incubate for 10-30 minutes at the desired temperature (e.g., 37°C), protected from light. This allows the dye to permeate the cell membranes and equilibrate.

Fluorescence Measurement

-

After incubation, you may wash the cells to remove excess extracellular dye, though in many protocols measuring the total fluorescence of the cell suspension is common.

-

Measure the fluorescence intensity using a fluorometer, plate reader, or fluorescence microscope.

-

Wavelengths: Use an excitation wavelength of approximately 400 nm and measure the emission at approximately 460 nm.[12]

-

Record a stable baseline fluorescence reading (F₀).

-

Induce the physiological or chemical change you wish to study (e.g., addition of a drug, change in extracellular buffer) and record the fluorescence over time (F).

Calculation of Fluorescence Quenching

The percentage of fluorescence quenching (Q) is calculated using the following formula:

Q = [ (F₀ - F) / F₀ ] * 100

Where:

-

F₀ is the initial, unquenched fluorescence.

-

F is the fluorescence after a pH gradient has been established.

Calibration: Converting Quenching to ΔpH

To convert fluorescence quenching into a quantitative transmembrane pH gradient (ΔpH), a calibration curve must be generated. The most common method uses the ionophore nigericin (B1684572) in combination with high-potassium buffers to equilibrate the intracellular pH (pHi) with the extracellular pH (pHo).

-

Prepare Calibration Buffers: Create a series of buffers with a high K+ concentration (e.g., 120-140 mM KCl) and a low Na+ concentration, adjusted to a range of known pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5).

-

Equilibrate pH: Load a new set of cells with 9-aminoacridine as described above. After loading, incubate the cells in the different high-K+ calibration buffers.

-

Add Ionophore: Add nigericin (typically 5-10 µM) to each well or dish. Nigericin is a K+/H+ antiporter that, in the presence of high extracellular K+, will clamp the pHi to the pHo of the buffer.

-

Measure Fluorescence: Measure the steady-state fluorescence for each known pH value.

-

Generate Calibration Curve: Plot the percentage of fluorescence quenching (Q) against the known pH values. This curve will allow you to convert the Q values from your experiment into a ΔpH value. The relationship can be described by the formula:

ΔpH = pHi - pHo ≈ log [ Q / (100 - Q) ] + log (Vout / Vin)

The term log (Vout / Vin) represents the ratio of the external to the internal volume of the vesicles or cells and is often considered a constant for a given system.[11]

Applications, Advantages, and Limitations

Primary Applications

-

Acidic Organelles: Quantifying the pH of lysosomes, endosomes, and plant or yeast vacuoles.

-

Bioenergetics: Measuring the proton-motive force across bacterial membranes and in submitochondrial particles.[3][13]

-

Vesicular Transport: Studying proton transport in reconstituted lipid vesicles and liposomes.[10][11]

-

Drug Development: Assessing the impact of novel compounds on intracellular pH homeostasis.

Advantages

-

High Sensitivity to Acidic pH: The probe is particularly effective for measuring pH gradients in acidic compartments.

-

Ratiometric Potential: Although primarily used in an intensity-based quenching mode, the shift from monomer to excimer emission could theoretically be used for ratiometric analysis.

-

Commercially Available: The compound is widely available and relatively inexpensive.

Limitations and Considerations

-

DNA/RNA Intercalation: 9-aminoacridine is a known mutagen that intercalates into nucleic acids.[5] This interaction can affect cell health and potentially create fluorescence artifacts. It has been shown to inhibit ribosome biogenesis by affecting both transcription and processing of ribosomal RNA.[14][15]

-

Membrane Binding: The fluorescence response is dependent on binding to membranes with a net negative charge and can be influenced by membrane potential and composition.[10] It does not produce a quenching effect in vesicles with only zwitterionic (net neutral) headgroups.[10]

-

Cytotoxicity: At higher concentrations or with prolonged exposure, 9-AA can be cytotoxic.[3]

-

Limited Neutral pH Range: It is not an ideal indicator for measuring small pH fluctuations around the neutral pH of the cytosol (pH 6.8-7.4), where other dyes like BCECF are more suitable.[13]

Conclusion

9-Aminoacridine is a powerful tool for the quantitative determination of transmembrane pH gradients, offering high sensitivity for acidic intracellular environments. Its mechanism, based on accumulation and concentration-dependent fluorescence quenching, is well-characterized. Researchers and drug development professionals can obtain reliable and reproducible data by employing rigorous experimental protocols, particularly concerning dye concentration and pH calibration. However, careful consideration of its limitations, including its interaction with nucleic acids and potential cytotoxicity, is essential for accurate data interpretation and for minimizing off-target cellular effects.

References

- 1. nbinno.com [nbinno.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 9-Aminoacridine Supplier | CAS 90-45-9 | AOBIOUS [aobious.com]

- 5. mdpi.com [mdpi.com]

- 6. 9-Aminoacridine - Wikipedia [en.wikipedia.org]

- 7. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 90-45-9 CAS MSDS (9-AMINOACRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 'delta pH'-probe 9-aminoacridine: response time, binding behaviour and dimerization at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchwithrowan.com [researchwithrowan.com]

The Genesis of a Potent Biomolecule: A Technical History of 9-Aminoacridine

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and mechanisms of 9-Aminoacridine (B1665356).

Introduction

9-Aminoacridine, a synthetic heterocyclic compound, has carved a significant niche in the annals of medicinal chemistry. Initially recognized for its potent antiseptic properties, its planar tricyclic structure became a foundational scaffold for the development of a diverse range of therapeutic agents, including antimalarial and anticancer drugs. This technical guide delves into the historical milestones of 9-Aminoacridine's discovery, elucidates its synthesis, and provides a detailed examination of the experimental methodologies that have been pivotal in understanding its multifaceted mechanism of action.

A Historical Overview: From Dyes to Drugs

The story of 9-Aminoacridine begins with the exploration of acridine-based dyes in the early 20th century. Acridine (B1665455) itself was first isolated from coal tar, and its derivatives were initially developed for their coloring properties. However, their pharmacological potential soon became a subject of intense investigation.

A pivotal figure in this journey was the Australian chemist Adrien Albert. His systematic studies on the structure-activity relationships of various acridine derivatives were instrumental in understanding their biological effects. Albert's work demonstrated that the antibacterial efficacy of aminoacridines was linked to their ionization state, with the most active compounds being those where electronic conjugation existed between the ring nitrogen and the amino group, particularly at the 3, 6, and 9 positions. This led to the recognition of 9-Aminoacridine as a potent antibacterial agent with low toxicity.[1]

Initially employed as a topical antiseptic, the utility of the 9-aminoacridine scaffold expanded significantly over the following decades.[2][3] Researchers discovered that derivatives of 9-aminoacridine possessed antimalarial and anticancer properties, leading to the development of clinically significant drugs like quinacrine (B1676205) and amsacrine.[4][5][6] This evolution from a simple antiseptic to a versatile pharmacophore underscores the enduring importance of 9-Aminoacridine in drug discovery.

Synthesis of 9-Aminoacridine

The primary synthetic route to 9-Aminoacridine and its derivatives typically involves the key intermediate, 9-chloroacridine (B74977). This intermediate can be prepared through several methods, including the reaction of N-phenylanthranilic acid with phosphorus oxychloride. The subsequent nucleophilic substitution of the chlorine atom at the 9-position with an amino group yields 9-Aminoacridine.

Experimental Protocol: Synthesis of 9-Aminoacridine from 9-Chloroacridine

This protocol is adapted from established literature procedures.

Materials:

-

9-Chloroacridine

-

Phenol

-

Ammonium (B1175870) carbonate

-

Mechanical stirrer

-

Oil bath

-

Beaker (1 L)

-

Ice bath

Procedure:

-

In a 1-L beaker, combine 50 g (0.23 mole) of crude 9-chloroacridine and 250 g (2.7 moles) of phenol.[7]

-

Mechanically stir the mixture and heat it to an internal temperature of 70°C using an oil bath.[7]

-

While continuing to stir, gradually add 30 g (0.38 mole) of powdered ammonium carbonate. The addition should be controlled to manage the vigorous effervescence.[7]

-

After the addition is complete, rapidly increase the internal temperature to 120°C and maintain it for 45 minutes with continuous stirring.[7]

-

Cool the reaction mixture to 30°C and pour it into 600 ml of acetone in a beaker placed in an ice bath.[7]

-

The precipitated 9-aminoacridine hydrochloride is then collected by filtration, washed with acetone, and dried.

Workflow for the Synthesis of 9-Aminoacridine

Caption: A flowchart illustrating the key steps in the synthesis of 9-Aminoacridine.

Mechanism of Action: A Multifaceted Approach

The biological activity of 9-Aminoacridine and its derivatives stems from their ability to interact with cellular macromolecules, primarily DNA. The planar nature of the acridine ring allows it to intercalate between the base pairs of the DNA double helix, leading to a cascade of downstream effects.

DNA Intercalation

The primary mechanism of action for 9-Aminoacridine is its ability to insert itself between the base pairs of DNA.[8] This intercalation is driven by van der Waals forces and hydrophobic interactions. The protonated amino group at the 9-position at physiological pH facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. This binding event distorts the DNA structure, causing local unwinding and increasing the distance between adjacent base pairs.

Experimental Evidence for DNA Intercalation:

-

Spectroscopic Studies: UV-Vis and fluorescence spectroscopy are used to monitor the changes in the spectral properties of 9-Aminoacridine upon binding to DNA. A red shift (bathochromic shift) and a decrease in absorbance (hypochromism) in the UV-Vis spectrum are indicative of intercalation. Fluorescence quenching or enhancement upon binding also provides evidence of this interaction.

-

Viscosity Measurements: The intercalation of 9-Aminoacridine into the DNA helix causes an increase in the length and rigidity of the DNA molecule. This can be detected by measuring the viscosity of a DNA solution before and after the addition of the compound. An increase in viscosity is a hallmark of an intercalating agent.[9]

-

Fluorescent Intercalator Displacement (FID) Assay: This competitive binding assay utilizes a fluorescent DNA intercalator, such as ethidium (B1194527) bromide (EtBr). When 9-Aminoacridine is added to a solution containing DNA pre-bound with EtBr, it displaces the EtBr, leading to a decrease in fluorescence intensity. This provides a quantitative measure of the binding affinity of 9-Aminoacridine for DNA.[3][10]

Workflow for DNA Intercalation Analysis

Caption: A diagram showing the different experimental approaches used to confirm DNA intercalation by 9-Aminoacridine.

Inhibition of Topoisomerases

The distortion of the DNA helix caused by 9-Aminoacridine intercalation can interfere with the function of essential cellular enzymes, such as topoisomerases. Topoisomerases are responsible for managing the topological state of DNA during replication, transcription, and repair. 9-Aminoacridine and its derivatives have been shown to inhibit both topoisomerase I and topoisomerase II.[4][5][11]

-

Topoisomerase I Inhibition: Some 9-aminoacridine derivatives can stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the single-strand break. This leads to the accumulation of DNA damage and ultimately triggers apoptosis.[4]

-

Topoisomerase II Inhibition: Amsacrine, a 9-anilinoacridine (B1211779) derivative, is a well-known topoisomerase II poison. It stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where both strands of the DNA are cut. This results in the accumulation of double-strand breaks, which are highly cytotoxic.[5] Other 9-aminoacridine derivatives act as catalytic inhibitors of topoisomerase II, interfering with its enzymatic activity without trapping the cleavable complex.[2][11]

Signaling Pathway of Topoisomerase Inhibition by 9-Aminoacridine Derivatives

Caption: A simplified signaling pathway illustrating how 9-Aminoacridine derivatives can lead to cell death through the inhibition of topoisomerases.

Telomerase Inhibition

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. The G-rich sequence of telomeric DNA can fold into a four-stranded structure called a G-quadruplex. 9-Aminoacridine derivatives have been designed to bind to and stabilize these G-quadruplex structures.[12][13] This stabilization prevents telomerase from accessing the telomere, leading to telomere shortening with each cell division and ultimately inducing senescence or apoptosis.

Mechanism of Telomerase Inhibition by 9-Aminoacridine Derivatives

Caption: A diagram illustrating the mechanism by which 9-Aminoacridine derivatives can inhibit telomerase by stabilizing G-quadruplex structures in telomeric DNA.

Quantitative Data Summary

The biological activity of 9-Aminoacridine and its derivatives has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Antibacterial Activity of 9-Aminoacridine and Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 9-Aminoacridine | Klebsiella pneumoniae | 8 - 16 | [1][14] |

| 9-Aminoacridine | E. coli K12 | 20 - 21 (MBC) | [15] |

| Derivative Series | S. aureus, S. faecalis, E. coli, K. pneumonia | Various | [16][17] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity of 9-Aminoacridine and Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 9-Aminoacridine Derivative 2 | PC3 (Prostate) | 27.31 | [18] |

| 9-Aminoacridine Derivative 2 | A549 (Lung) | Lower than PC3 | [18] |

| 9-Aminoacridine Derivative 9 | HeLa (Cervical) | 13.75 (µg/mL) | [19] |

| 9-Aminoacridine Derivative 9 | A-549 (Lung) | 18.75 (µg/mL) | [19] |

| Acridine-based Catalytic TOPOII Inhibitors | H460, A549, H2009, H2030 (NSCLC) | 8.15 - 42.09 | [2][11] |

| N-(9-acridinyl) amino acid derivatives | Vero | 41.72 - 154.10 | [20] |

IC50: Half-maximal inhibitory concentration; NSCLC: Non-small cell lung cancer

Table 3: Telomerase Inhibition by Acridine Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 3,6-disubstituted acridines | Telomerase Inhibition | 1.3 - 8 | [13] |

Conclusion and Future Directions

From its humble beginnings as a synthetic dye and topical antiseptic, 9-Aminoacridine has emerged as a remarkably versatile and enduring scaffold in medicinal chemistry. Its ability to intercalate into DNA and interfere with the function of critical cellular machinery has been leveraged to develop treatments for a range of diseases, from bacterial infections to cancer. The rich history of 9-Aminoacridine research, built upon the foundational work of pioneers like Adrien Albert, continues to inspire the design of novel therapeutic agents.

Future research in this area will likely focus on the development of 9-aminoacridine derivatives with enhanced selectivity for specific DNA sequences or structures, such as G-quadruplexes, to minimize off-target effects and improve therapeutic indices. Furthermore, the exploration of combination therapies, where 9-aminoacridine derivatives are used to sensitize cancer cells to other chemotherapeutic agents, holds significant promise. The legacy of 9-Aminoacridine serves as a powerful testament to the value of fundamental research in structure-activity relationships and the enduring potential of small molecules to address complex medical challenges.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]